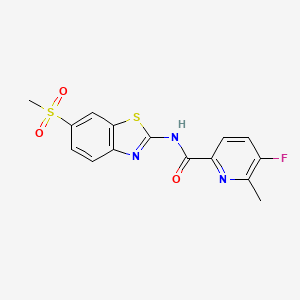

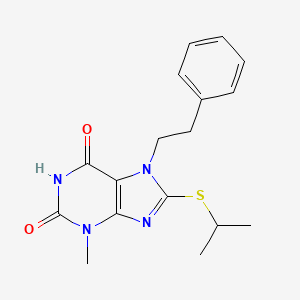

![molecular formula C18H16N2O3S B2825506 3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione CAS No. 97692-81-4](/img/structure/B2825506.png)

3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Spiroindole and spirooxindole scaffolds are very important spiro-heterocyclic compounds in drug design processes . They have bioactivity against cancer cells, microbes, and different types of disease affecting the human body . Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets .

Synthesis Analysis

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings .Molecular Structure Analysis

Spirocyclic structures are inherently highly 3-dimensional structures . The shared tetrahedral sp3-carbon atom positions the planes of the 2 rings orthogonally, despite the torsional strain this may impose on the substituents of the rings .Chemical Reactions Analysis

Spirocyclic systems can also be used as synthetic precursors for the production of various types of medicines . For instance, Spirotryprostatin A and Spirotryprostatin B show microtubule assembly inhibition .Physical and Chemical Properties Analysis

Spirocyclic compounds can improve certain physicochemical properties such as lipophilicity, aqueous solubility and metabolic stability, in comparison to the respective monocyclic structure .Scientific Research Applications

Synthesis and Chemical Properties

- A study describes a new synthetic procedure for spiro[cyclohexane-1,3′-indoline]-2′,4-diones, starting from 3-chloromethylene-2-indolones and Danishefsky's diene. This multi-step synthesis involves the formation of cycloadducts and various intermediates, leading to the target spiro compounds (Beccalli, Clerici, & Gelmi, 2003).

Structural Analysis and Characterization

- A study on the spiro-indole derivative 5-chloro-3'-(4-fluorophenyl)spiro[3H-indole-3,2'-thiazolidine]-2,4'(1H)-dione demonstrated its synthesis and confirmed its structure, with the environment of the spiro C atom based on tetrahedral geometry (Sehgal, Singh, Dandia, & Bohra, 1994).

Biological Activities

- Fluorine-containing 3'-phenylspiro compounds were synthesized and screened for antifungal, antibacterial, and insecticidal activities. The incorporation of sulfur into these compounds enhanced their biological activities (Dandia, Kaur, & Singh, 1993).

Corrosion Inhibition

- Indoline compounds, including a 3′-(4-methoxyphenyl)spiro[indoline-3,2′-thiazolidine]-2,4′-dione derivative, were studied for their corrosion inhibition performance on N80 steel in hydrochloric acid. The study used various techniques such as weight loss measurement and electrochemical impedance spectroscopy, indicating mixed-type inhibition (Yadav, Sarkar, & Purkait, 2015).

Crystal Structure and Synthesis Methods

- An environmentally friendly one-pot synthesis of spiro[indole-thiazine] under microwave irradiation was reported. The crystal structure of the compound was analyzed, showing a largely planar molecular structure (Dandia, Singh, Mérienne, Morgant, & Loupy, 2003).

Mechanism of Action

Future Directions

The development of novel synthetic strategies to form new chemical entities in a stereoselective manner is an ongoing significant objective in organic and medicinal chemistry . This includes the development of new stereoselective approaches to spirocyclic oxindoles with spiro-3- to 8-membered rings . These structures are important for applications in medicinal chemistry, as intermediates or final products in total synthesis and as model compounds for the development of enantioselective catalytic methodologies .

Properties

IUPAC Name |

3-(4-methoxyphenyl)spiro[1,3-thiazinane-2,3'-1H-indole]-2',4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3S/c1-23-13-8-6-12(7-9-13)20-16(21)10-11-24-18(20)14-4-2-3-5-15(14)19-17(18)22/h2-9H,10-11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFAYIHPLWLCRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=O)CCSC23C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

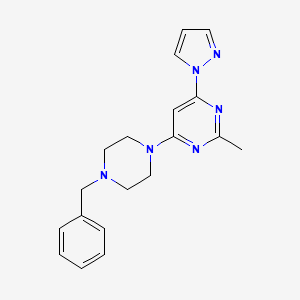

![(Z)-ethyl 1-cyclohexyl-2-((4-fluorobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2825423.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2825424.png)

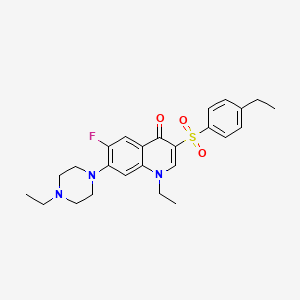

![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide](/img/structure/B2825426.png)

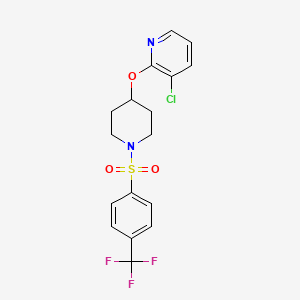

![2-(4-bromophenyl)-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2825430.png)

![5-[(Isopropylamino)methyl]-2-pyrrolidinone hydrochloride](/img/no-structure.png)

![N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2825438.png)